Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride
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Description
Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO3 It is commonly used in various scientific research applications due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-chloro-2-methoxybenzene using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to an amine through a reaction with ammonia or an amine source.
Esterification: The amine is then esterified with methanol to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors
Properties
IUPAC Name |
methyl 2-amino-3-(4-chloro-2-methoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-15-10-6-8(12)4-3-7(10)5-9(13)11(14)16-2;/h3-4,6,9H,5,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSHRPFBIQJXKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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